molecular formula C26H24ClNO6 B11134665 dimethyl 4-(4-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

dimethyl 4-(4-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11134665
M. Wt: 481.9 g/mol
InChI Key: MKXTXPZKHIGOTB-SDNWHVSQSA-N
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Description

3,5-DIMETHYL 4-(4-{[(2E)-3-(2-CHLOROPHENYL)PROP-2-ENOYL]OXY}PHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(4-{[(2E)-3-(2-CHLOROPHENYL)PROP-2-ENOYL]OXY}PHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the dihydropyridine core, followed by the introduction of the chlorophenyl and prop-2-enoyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques like HPLC and NMR spectroscopy would be essential.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(4-{[(2E)-3-(2-CHLOROPHENYL)PROP-2-ENOYL]OXY}PHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyridine derivatives.

    Reduction: Formation of tetrahydropyridine analogs.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

3,5-DIMETHYL 4-(4-{[(2E)-3-(2-CHLOROPHENYL)PROP-2-ENOYL]OXY}PHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential use as a calcium channel blocker for treating cardiovascular diseases.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(4-{[(2E)-3-(2-CHLOROPHENYL)PROP-2-ENOYL]OXY}PHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as calcium channels in the case of its medicinal applications. The compound binds to these channels, modulating their activity and affecting cellular processes like muscle contraction and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker.

    Amlodipine: Known for its longer duration of action.

    Felodipine: Used for its high vascular selectivity.

Uniqueness

Compared to these similar compounds, 3,5-DIMETHYL 4-(4-{[(2E)-3-(2-CHLOROPHENYL)PROP-2-ENOYL]OXY}PHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE may offer unique properties such as enhanced selectivity, potency, or stability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C26H24ClNO6

Molecular Weight

481.9 g/mol

IUPAC Name

dimethyl 4-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]oxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H24ClNO6/c1-15-22(25(30)32-3)24(23(16(2)28-15)26(31)33-4)18-9-12-19(13-10-18)34-21(29)14-11-17-7-5-6-8-20(17)27/h5-14,24,28H,1-4H3/b14-11+

InChI Key

MKXTXPZKHIGOTB-SDNWHVSQSA-N

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3Cl)C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OC(=O)C=CC3=CC=CC=C3Cl)C(=O)OC

Origin of Product

United States

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